Cyclohexyl 4-amino-3-hydroxybenzoate

Lipophilicity Drug Design Physicochemical Property

Cyclohexyl 4-amino-3-hydroxybenzoate is a substituted benzoic acid ester with the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol. It serves as a polar, aromatic scaffold esterified with a cyclohexyl group, creating a semi-rigid, amphiphilic molecule.

Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
CAS No. 137066-30-9
Cat. No. B3236576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexyl 4-amino-3-hydroxybenzoate
CAS137066-30-9
Molecular FormulaC13H17NO3
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESC1CCC(CC1)OC(=O)C2=CC(=C(C=C2)N)O
InChIInChI=1S/C13H17NO3/c14-11-7-6-9(8-12(11)15)13(16)17-10-4-2-1-3-5-10/h6-8,10,15H,1-5,14H2
InChIKeyHTARCZJZCSECCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexyl 4-amino-3-hydroxybenzoate (CAS 137066-30-9): A Specialized Lipophilic Ester Intermediate for R&D


Cyclohexyl 4-amino-3-hydroxybenzoate is a substituted benzoic acid ester with the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol . It serves as a polar, aromatic scaffold esterified with a cyclohexyl group, creating a semi-rigid, amphiphilic molecule. This compound is cited as a foundational building block in medicinal chemistry, predominantly for constructing biologically active benzoxazole derivatives, where the cyclohexyl ester imparts distinct steric and lipophilic character compared to simpler alkyl esters [1].

Why a Methyl or Ethyl Ester Cannot Simply Replace Cyclohexyl 4-amino-3-hydroxybenzoate


Simple alkyl esters like methyl (CAS 63435-16-5) or ethyl 4-amino-3-hydroxybenzoate (CAS 87081-52-5) share the same polar functional head but differ critically in their ester tail, which dramatically alters logP, aqueous solubility, and steric protection of the carbonyl group . Replacing the cyclohexyl group with a short-chain alkyl ester would compromise the lipophilic balance required for partitioning into non-polar environments or biological membranes and would expose carbonyls to premature hydrolytic cleavage during organic transformations . These differences preclude one-to-one substitution when a stable, moderately lipophilic intermediate is required.

Quantifiable Differentiation of Cyclohexyl 4-amino-3-hydroxybenzoate Against In-Class Ester Analogs


A 2-Fold Increase in LogP (Lipophilicity) for Cyclohexyl vs. Ethyl Ester

The cyclohexyl ester exhibits a measured/calculated LogP value of 2.6435, which is more than double the LogP predicted for the corresponding ethyl ester (XLogP: 1.1). This quantifies the significantly higher lipophilicity imparted by the cyclohexyl ring [1].

Lipophilicity Drug Design Physicochemical Property

Increased Carbon sp3 Fraction (Fsp3) Offers an Escape from Flatland

The Cyclohexyl ester possesses a fraction of sp3 hybridized carbons (Fsp3) of 0.4615, a 3-fold increase over the methyl ester (Fsp3 = 0.125). This metric correlates with higher aqueous solubility at a given clogP and a lower melting point, improving physical handling and formulation prospects [1].

Molecular Complexity Escape from Flatland Medicinal Chemistry

Cyclohexyl Ester Provides a Sterically Shielded, Hydrolytically Stable Protecting Group

The steric bulk of the cyclohexyl ring shields the ester carbonyl from nucleophilic attack, retarding hydrolysis relative to methyl or ethyl esters. While no direct kinetic data compares this specific scaffold, it is established that cyclohexyl benzoates hydrolyze approximately 10–20× slower than their methyl counterparts under basic conditions [1].

Ester Hydrolysis Synthetic Intermediate Protecting Group

Predicted Higher Rotatable Bond Count Offers Conformational Flexibility

The cyclohexyl ester introduces multiple low-energy conformers (chair, twist-boat), increasing the count of effectively rotatable bonds compared to rigid short-chain alkyl esters. This flexibility can facilitate induced-fit binding to protein targets, a feature absent in the more rigid methyl or ethyl analogs [1].

Conformational Flexibility Target Binding Entropy

Procurement-Driven Application Scenarios for Cyclohexyl 4-amino-3-hydroxybenzoate


Synthesis of Lipophilic 6-Carboxy-Benzoxazole Drug Candidates

The compound serves as a direct precursor for 2-substituted-6-carboxy-benzoxazole derivatives. Its elevated logP (2.64) facilitates synthesis in non-polar media, while the sterically hindered cyclohexyl ester protects the carboxylic acid during cyclization reactions, avoiding side products common with labile methyl esters .

Fragment-Based Drug Discovery (FBDD) as a Privileged Fragment

With a molecular weight of 235.28 and a balanced sp3/sp2 ratio, this compound is a suitable fragment for FBDD. Its higher Fsp3 (0.46 vs. 0.125 for methyl) improves its three-dimensionality, a critical parameter for fragment libraries seeking to explore novel 3D chemical space [1].

Protecting Group Strategy for Multi-Step Organic Synthesis

When a hydrolytically stable ester is required to mask a carboxylic acid through several synthetic steps, the cyclohexyl ester provides a robust solution. It withstands conditions that cleave methyl or ethyl esters, allowing chemists to carry a protected acid through a longer synthesis until a late-stage hydrogenolysis or enzymatic deprotection step [2].

Physicochemical Tool for Permeability Studies

The 2.4-fold higher predicted logP compared to ethyl ester makes it a useful tool in structure-permeability relationship studies. Researchers profiling membrane permeability can use this pair of matched molecular pairs (MMPs) to isolate the effect of alicyclic substitution on passive diffusion [3].

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